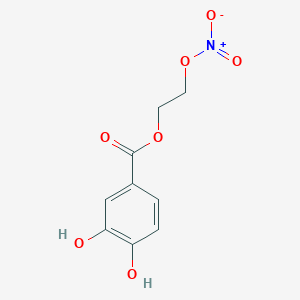
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate is a chemical compound with the molecular formula C9H9NO7. It is a derivative of 3,4-dihydroxybenzoic acid, which is known for its antioxidant properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2-(nitrooxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitrooxy group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the benzene ring can scavenge free radicals, reducing oxidative stress.
Efflux Pump Inhibition: The compound can inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics against drug-resistant bacteria.
Anti-inflammatory Effects: The compound may modulate inflammatory pathways, reducing inflammation.
Comparaison Avec Des Composés Similaires
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate can be compared with other similar compounds such as:
Ethyl 3,4-dihydroxybenzoate: Lacks the nitrooxy group, which may result in different biological activities.
N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide: Another nitrooxy compound with different molecular structure and applications.
Nitroglycerin: A well-known nitrooxy compound used in medicine for its vasodilatory effects.
The uniqueness of this compound lies in its combination of antioxidant and efflux pump inhibitory activities, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
918153-87-4 |
|---|---|
Formule moléculaire |
C9H9NO7 |
Poids moléculaire |
243.17 g/mol |
Nom IUPAC |
2-nitrooxyethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H9NO7/c11-7-2-1-6(5-8(7)12)9(13)16-3-4-17-10(14)15/h1-2,5,11-12H,3-4H2 |
Clé InChI |
PBUMNZPNRGBITI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)OCCO[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]-](/img/structure/B14209221.png)
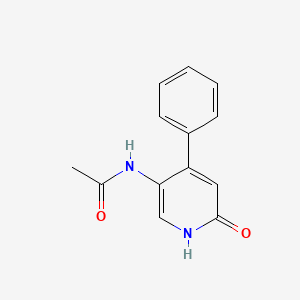
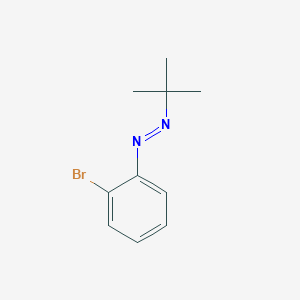
![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)
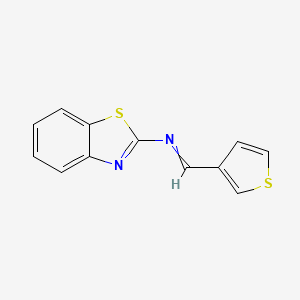
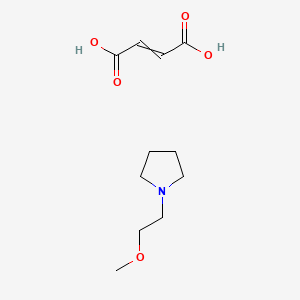
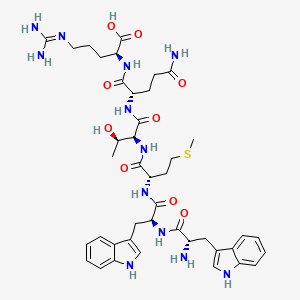
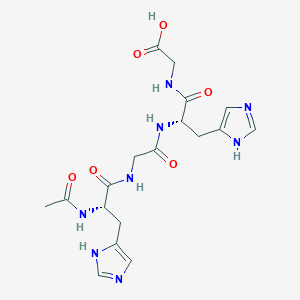
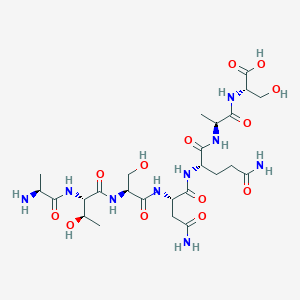
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
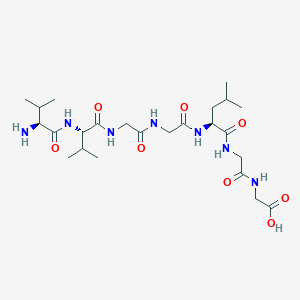

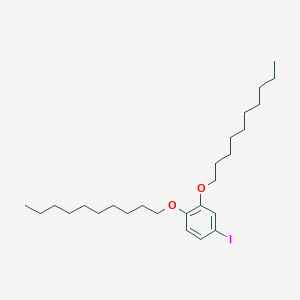
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
